An In-Depth Technical Guide to (S)-GSK1379725A: A Selective BPTF Bromodomain Inhibitor
An In-Depth Technical Guide to (S)-GSK1379725A: A Selective BPTF Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to BPTF: A Key Epigenetic Regulator
Bromodomain and PHD finger-containing transcription factor (BPTF) is the largest and an essential subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling.[1] By interacting with acetylated and methylated histone tails through its bromodomain and PHD finger domains respectively, BPTF facilitates the recruitment of the NURF complex to specific chromatin regions.[1] This ATP-dependent remodeling alters nucleosome positioning, thereby regulating gene expression.
Dysregulation of BPTF has been implicated in the pathogenesis of various cancers, including lung adenocarcinoma, melanoma, hepatocellular carcinoma, and breast cancer.[2][3][4] BPTF promotes tumor growth, proliferation, and metastasis by influencing key oncogenic signaling pathways.[2][3][4] Consequently, the bromodomain of BPTF has emerged as a promising therapeutic target for the development of novel anticancer agents.
(S)-GSK1379725A: A Selective Ligand for the BPTF Bromodomain
(S)-GSK1379725A, also known as AU1, is a selective small-molecule inhibitor of the BPTF bromodomain.[5][6] It exhibits selectivity for BPTF over other bromodomains, notably BRD4, which is crucial for minimizing off-target effects.[5][6] This selectivity allows for the specific investigation of BPTF's role in cellular processes and its potential as a therapeutic target.
Quantitative Data Presentation
The following tables summarize the binding affinities and inhibitory concentrations of (S)-GSK1379725A and other notable BPTF inhibitors.
Table 1: Binding Affinity (Kd) of BPTF Bromodomain Inhibitors
| Compound | Target | Kd (µM) | Assay Method | Reference |
| (S)-GSK1379725A (AU1) | BPTF | 2.8 | Isothermal Titration Calorimetry (ITC) | [5][6] |
| TP-238 | BPTF | 0.12 | Isothermal Titration Calorimetry (ITC) | [3] |
| GSK4027 | BPTF | 1.7 | Not Specified | [7] |
| BZ1 | BPTF | 0.0063 | BROMOscan | [7] |
| DC-BPi-07 | BPTF | Not Reported | Not Reported | [8] |
Table 2: Inhibitory Concentration (IC50) of BPTF Bromodomain Inhibitors
| Compound | Target | IC50 (nM) | Assay Method | Reference |
| TP-238 | BPTF | 350 | AlphaScreen | [3] |
| DC-BPi-03 | BPTF | 698.3 ± 21.0 | HTRF | [8] |
Table 3: Cellular Activity (EC50) of BPTF Bromodomain Inhibitors
| Compound | Target | EC50 (nM) | Cellular Assay | Reference |
| TP-238 | BPTF | 200-300 | NanoBRET | [9] |
Signaling Pathways
BPTF exerts its influence on tumorigenesis through the modulation of several critical signaling pathways.
BPTF and the c-Myc Pathway
BPTF is a crucial co-factor for the transcriptional activity of the oncoprotein c-Myc.[10][11] BPTF interacts with c-Myc and is required for its recruitment to target gene promoters, leading to the activation of genes involved in cell proliferation and growth.[10][11]
BPTF-c-Myc Signaling Pathway
BPTF and the PI3K/AKT Pathway
Knockdown of BPTF has been shown to suppress the PI3K/AKT signaling pathway, a critical regulator of cell survival, growth, and proliferation.[12] BPTF knockdown leads to reduced phosphorylation of key components of this pathway, including AKT and GSK-3β.[12]
BPTF-PI3K/AKT Signaling Pathway
Experimental Protocols
Detailed methodologies for key biophysical and cellular assays are provided below.
Protein-Observed Fluorine NMR (PrOF NMR) for Binding Affinity
This protocol outlines a method for determining the binding affinity of inhibitors to the BPTF bromodomain using PrOF NMR.
Workflow:
PrOF NMR Experimental Workflow
Methodology:
-
Protein Expression and Labeling: Express the BPTF bromodomain in E. coli with the addition of 5-fluorotryptophan to the growth media for incorporation. Purify the labeled protein.
-
Sample Preparation: Prepare a series of NMR tubes containing a fixed concentration of 19F-labeled BPTF bromodomain (e.g., 25 µM) in a suitable NMR buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5 in 90% H2O/10% D2O). Add increasing concentrations of the inhibitor from a stock solution.
-
NMR Data Acquisition: Acquire 1D 19F NMR spectra for each sample at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer equipped with a fluorine probe.
-
Data Analysis: Process the spectra and measure the chemical shift changes of the 19F-tryptophan resonance upon inhibitor titration.
-
Kd Determination: Plot the chemical shift perturbation as a function of inhibitor concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes the use of SPR to measure the association and dissociation rate constants of inhibitors binding to the BPTF bromodomain.
Workflow:
SPR Experimental Workflow
Methodology:
-
Ligand Immobilization: Immobilize purified His-tagged BPTF bromodomain onto a CM5 sensor chip via amine coupling.
-
Analyte Injection: Prepare a series of dilutions of the inhibitor in running buffer (e.g., HBS-EP+). Inject the inhibitor solutions over the sensor surface at a constant flow rate.
-
Data Collection: Monitor the binding response (in Resonance Units, RU) during the association (inhibitor injection) and dissociation (buffer flow) phases.
-
Surface Regeneration: After each binding cycle, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound inhibitor.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
AlphaScreen Assay for High-Throughput Screening
This protocol details a competitive AlphaScreen assay for screening and characterizing inhibitors of the BPTF bromodomain-histone interaction.
Workflow:
AlphaScreen Experimental Workflow
Methodology:
-
Reagent Preparation: Prepare solutions of His-tagged BPTF bromodomain, biotinylated acetylated histone H4 peptide, and the test inhibitor in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the His-BPTF, biotinylated histone peptide, and serial dilutions of the inhibitor.
-
Bead Addition: Add Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibration.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The signal will be inversely proportional to the inhibitor's potency. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Pharmacokinetics and In Vivo Efficacy
Currently, there is limited publicly available information on the detailed pharmacokinetic properties and in vivo efficacy of (S)-GSK1379725A. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic potential in preclinical animal models.
Conclusion
(S)-GSK1379725A is a valuable chemical probe for elucidating the biological functions of the BPTF bromodomain. Its selectivity and demonstrated cellular activity make it a promising starting point for the development of novel therapeutics targeting BPTF-driven cancers. The data and protocols presented in this guide are intended to facilitate further research and drug discovery efforts in this important area of epigenetic medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. reactionbiology.com [reactionbiology.com]
